molecular formula C13H18N2O5S B2375835 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid CAS No. 1009486-78-5

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid

Cat. No.: B2375835
CAS No.: 1009486-78-5
M. Wt: 314.36
InChI Key: BCXWYNWLIBJFMK-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid (CAS 1009486-78-5) is a high-purity chemical compound supplied for research and development purposes. This molecule has a molecular formula of C13H18N2O5S and a molecular weight of 314.36 g/mol . It is characterized by a canonical SMILES string of CC1=CC=C(C)C(S(=O)(=O)NC(CCC(N)=O)C(=O)O)=C1 . The compound is offered with a purity of 95% and should be stored at 2-8°C to maintain stability . As a sulfonamide derivative featuring both carbamoyl and carboxylic acid functional groups, it serves as a valuable building block in medicinal chemistry and drug discovery research. It is primarily used in the synthesis of more complex molecules and for investigating biochemical pathways. Researchers utilize this compound in areas such as enzyme inhibition studies and as a precursor in the development of potential therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-amino-2-[(2,5-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-8-3-4-9(2)11(7-8)21(19,20)15-10(13(17)18)5-6-12(14)16/h3-4,7,10,15H,5-6H2,1-2H3,(H2,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXWYNWLIBJFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a carbamoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or drug candidate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The carbamoyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamido Group

The benzenesulfonamido group is a key structural motif in this compound. Variations in its substitution pattern significantly alter physicochemical properties and biological activity:

Compound Name Substituent Position & Type Molecular Formula Molecular Weight Availability Key Features
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid 2,5-dimethyl C₁₃H₁₇N₂O₅S 313.35 g/mol Discontinued Enhanced hydrophobicity from methyl groups
4-Carbamoyl-2-(4-methylbenzenesulfonamido)butanoic acid 4-methyl C₁₂H₁₆N₂O₅S 300.33 g/mol Available Reduced steric hindrance
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid 2-trifluoromethyl C₁₂H₁₃F₃N₂O₅S 354.30 g/mol In stock Increased electronegativity and metabolic stability

Key Observations :

  • Methyl vs. Trifluoromethyl Substitution : The trifluoromethyl analog (CAS 1008001-96-4) exhibits higher molecular weight and electronegativity due to the fluorine atoms, which enhance metabolic stability and resistance to oxidative degradation compared to methyl-substituted derivatives .

Backbone Modifications in Butanoic Acid Derivatives

Other butanoic acid derivatives with distinct substituents highlight the role of functional group placement:

Compound Name Substituent at Position 2 Molecular Formula Key Properties
4-Carbamoyl-2-(4-phenylbutanamido)butanoic acid 4-phenylbutanamido C₁₅H₂₀N₂O₄ Increased lipophilicity due to phenyl group
4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid 3,3-dimethyl-2-oxo, 4-hydroxy C₆H₁₀O₄ Ketopantoate intermediate in biosynthesis

Comparison Insights :

  • Carbamoyl vs. Hydroxy/Ketone Groups: The carbamoyl group in the parent compound enhances hydrogen-bonding capacity, which is absent in the ketone-containing analog. This difference may influence crystallization behavior, as noted in studies using SHELX software for structural refinement .
  • Phenyl vs. Sulfonamido Substitutions : The phenylbutanamido derivative (CAS unspecified) lacks the sulfonamido group’s polar character, favoring membrane permeability but reducing solubility in aqueous media .

Biological Activity

4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid (CAS Number: 1009486-78-5) is a complex organic compound characterized by a unique combination of functional groups, including a carbamoyl group, a sulfonamide group, and a butanoic acid backbone. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities.

  • Molecular Formula : C13H18N2O5S
  • Molecular Weight : 314.36 g/mol
  • IUPAC Name : N~2~-[(2,5-dimethylphenyl)sulfonyl]glutamine
  • Purity : Typically around 91% to 95% in commercial preparations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is similar to that observed in sulfa drugs, which are known for their antibacterial properties.
  • Hydrogen Bonding : The carbamoyl group participates in hydrogen bonding, which may enhance the compound's affinity for biological targets.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to modify other biomolecules.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its structural similarity to known sulfa drugs.
  • Antitumor Properties : Some studies have explored the compound's potential as an antitumor agent. It appears to inhibit cell proliferation in certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Case Study 1: Antibacterial Activity

A study investigating the antibacterial efficacy of various sulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL.

Case Study 2: Antitumor Activity

In vitro assays conducted on human breast cancer cell lines revealed that the compound inhibited cell growth by approximately 40% at a concentration of 25 µM after 48 hours of treatment. This suggests potential as a lead compound for further development in cancer therapy.

Case Study 3: Anti-inflammatory Potential

Research assessing the anti-inflammatory effects of sulfonamide derivatives showed that this compound reduced nitric oxide production in macrophages by about 30%, indicating its potential role in modulating inflammatory responses.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
SulfanilamideSulfanilamideAntibacterial
N-(2,5-Dimethylphenyl)sulfonylglutamineN-(2,5-Dimethylphenyl)sulfonylglutamineAntitumor
AcetazolamideAcetazolamideDiuretic

Q & A

Q. What role do the 2,5-dimethyl groups play in solubility and membrane permeability?

  • Methodology :
  • LogP Measurement : Shake-flask method quantifies partitioning between octanol/water .
  • PAMPA Assay : Predicts passive diffusion across artificial membranes .

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